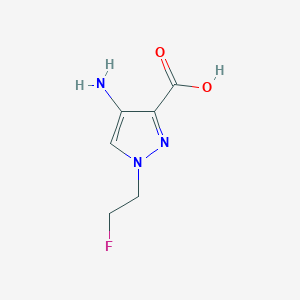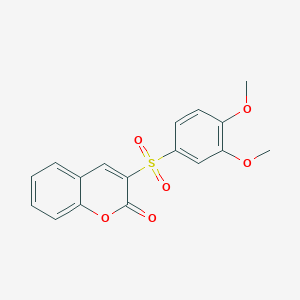![molecular formula C23H18FN7O B2733136 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007061-33-7](/img/structure/B2733136.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a complex organic compound with promising applications in various scientific fields. This compound stands out due to its unique structural characteristics, making it a subject of considerable interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide typically involves multi-step organic synthesis. Key intermediates include pyrazolo[3,4-d]pyrimidine derivatives and fluoro-substituted anilines. Typical reaction conditions often involve the use of strong bases, catalytic amounts of palladium or copper, and solvent systems such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Industrial Production Methods: In an industrial setting, the production of this compound might be scaled using continuous flow reactors, which enable better control over reaction parameters such as temperature, pressure, and time, increasing the overall yield and purity. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide undergoes a variety of chemical reactions, including:
Oxidation: where it can be transformed into various oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced analogs.
Substitution: particularly nucleophilic substitutions, facilitated by reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
For oxidation, common reagents include hydrogen peroxide or potassium permanganate.
For reduction, common reagents include lithium aluminum hydride or sodium borohydride.
For substitution reactions, sodium hydride or potassium carbonate are typically used under controlled conditions.
Major Products: Depending on the specific reactions, major products include oxidized derivatives, reduced analogs, and various substituted compounds, each potentially offering distinct properties and applications.
科学研究应用
Chemistry: In chemistry, this compound serves as a valuable building block for synthesizing new materials and exploring reaction mechanisms.
Biology: Biologically, it may exhibit interesting interactions with biological macromolecules, which can be investigated for potential therapeutic applications.
Medicine: In medicine, preliminary studies might explore its potential as a drug candidate, given its structural novelty and possible bioactivity.
Industry: Industrially, it could be used in the development of new materials with specific properties, such as advanced polymers or specialty coatings.
作用机制
The mechanism by which N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide exerts its effects involves interaction with specific molecular targets. These could include enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed mechanistic studies are essential to elucidate these interactions at the molecular level.
相似化合物的比较
Similar Compounds:
N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
2-methylbenzoyl-1H-pyrazol-5-amine
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-2-methylbenzamide
Highlighting Uniqueness: Compared to these compounds, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide offers a unique combination of structural elements that potentially translates to distinctive chemical properties and biological activities.
By combining intricate pyrazolo[3,4-d]pyrimidine and fluorophenyl moieties, this compound stands out, making it a valuable subject for further research and application.
That should cover the essentials about this intriguing compound! Anything else you’re curious about?
属性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEOXVDGSWRAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
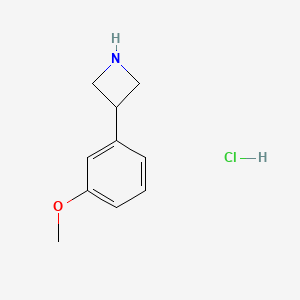
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2733055.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2733056.png)
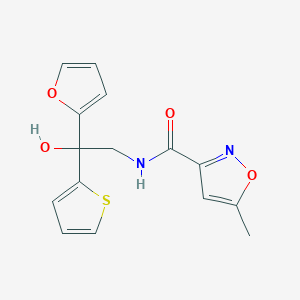
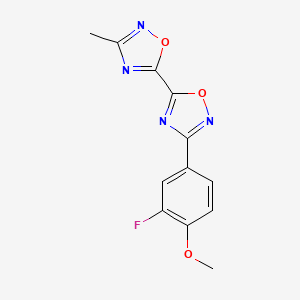

![3,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2733065.png)
![5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2733066.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)

